Pradefovir Mesylate
Overview
Description
Pradefovir mesylate is an orally administered small molecule compound that belongs to a novel series of phosphate and phosphonate prodrugs of adefovir. It is primarily used as a prodrug for Hepsera in treating hepatitis B virus (HBV) infections. This compound is designed to specifically target the liver, reducing risks to external tissues, especially the kidneys, while improving the therapeutic results of adefovir .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pradefovir mesylate is synthesized through a series of chemical reactions involving the formation of a cyclic phosphonate diester linkage. The synthesis involves the use of various reagents and catalysts under controlled conditions to ensure the stability and efficacy of the final product .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and validation. The process is designed to ensure high yield and purity of the compound, making it suitable for clinical applications .
Chemical Reactions Analysis
Types of Reactions: Pradefovir mesylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound is activated through oxidation mediated by cytochrome P-450 (CYP) 3A4, predominantly expressed in the liver .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired chemical transformations .
Major Products Formed: The major product formed from the oxidation of this compound is 9-(2-phosphonylmethoxyethyl) adenine (PMEA), which is the active form of the drug. This product exhibits potent anti-HBV activity .
Scientific Research Applications
Pradefovir mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phosphate and phosphonate prodrugs.
Biology: Investigated for its liver-targeting properties and its ability to selectively concentrate in the liver.
Medicine: Primarily used in the treatment of chronic hepatitis B, demonstrating potent preclinical and clinical anti-HBV activity.
Industry: Employed in the development of new antiviral therapies and liver-targeted drug delivery systems
Mechanism of Action
Pradefovir mesylate is activated through oxidation mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver. This activation allows for increased concentrations of the active drug, Hepsera, selectively in the liver. The compound inhibits the replication of HBV by targeting the viral polymerase, thereby reducing viral load and improving liver function .
Comparison with Similar Compounds
- Adefovir dipivoxil
- Tenofovir disoproxil fumarate
- Entecavir
- Lamivudine
Comparison: Pradefovir mesylate is unique in its ability to specifically target the liver, reducing nephrotoxicity and improving therapeutic outcomes compared to other similar compounds. Adefovir dipivoxil, for example, is associated with higher levels of nephrotoxicity, while this compound offers a safer alternative with enhanced liver-targeting properties .
Properties
IUPAC Name |
9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN5O4P.CH4O3S/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23;1-5(2,3)4/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21);1H3,(H,2,3,4)/t14-,28+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQUAHHUSMJUFV-HZPZRMRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN5O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211558 | |
Record name | Pradefovir Mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pradefovir is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver. In this way, it allows for increased Hepsera concentrations selectively in the liver. | |
Record name | Pradefovir mesylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
625095-61-6 | |
Record name | 9H-Purin-6-amine, 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]methoxy]ethyl]-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625095-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pradefovir Mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pradefovir mesylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pradefovir Mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRADEFOVIR MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5204ZSIX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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